molecular formula C10H9ClN2O B6613068 Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- CAS No. 116296-32-3

Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-

Cat. No. B6613068
CAS RN: 116296-32-3
M. Wt: 208.64 g/mol
InChI Key: ZGTJBHUDVKRLIS-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-, is a chemical compound with the molecular formula C7H7ClN2O. It is a white, crystalline solid that is used in various scientific research applications. Acetamide is also known as 2-chloro-N-phenylacetamide or 2-chloroacetanilide. It is a versatile reagent used in organic synthesis and as an intermediate in the production of other compounds. It is also used as a starting material in the synthesis of a variety of pharmaceuticals.

Mechanism of Action

Acetamide is a proton donor and has a high affinity for the active sites of enzymes. It acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. Acetamide also acts as an allosteric inhibitor, binding to an allosteric site on the enzyme and changing the enzyme's conformation, thus preventing it from binding to its substrate.
Biochemical and Physiological Effects
Acetamide has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Acetamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of hormones, neurotransmitters, and other metabolic intermediates. Acetamide has been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The use of acetamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. Acetamide is also a versatile reagent and can be used in a variety of different reactions. One of the main advantages of acetamide is its ability to act as a competitive inhibitor of enzymes, allowing for the study of enzyme-catalyzed reactions. However, acetamide also has some limitations. It has a low solubility in water and is not very stable in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of acetamide in scientific research. Acetamide could be used in the development of novel pharmaceuticals, as it has been shown to have anti-inflammatory and anti-tumor effects. It could also be used in the development of new enzyme inhibitors, as it has been shown to have an inhibitory effect on the activity of enzymes. Acetamide could also be used in the development of new synthetic methods, as it is a versatile reagent that can be used in a variety of different reactions. Finally, acetamide could be used in the development of new diagnostic tests, as it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.

Synthesis Methods

Acetamide can be synthesized from the reaction of 2-chlorobenzonitrile and aniline in the presence of a base catalyst. This reaction produces a mixture of 2-chloro-N-[2-(cyanomethyl)phenyl]acetamide and 2-chloro-N-phenylacetamide. The mixture can be separated by column chromatography. The 2-chloroacetanilide is then purified by recrystallization.

Scientific Research Applications

Acetamide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the production of other compounds, and as a starting material in the synthesis of a variety of pharmaceuticals. It is also used in the synthesis of a variety of heterocyclic compounds. Acetamide is also used in the study of enzyme-catalyzed reactions and in the study of the pharmacological effects of drugs.

properties

IUPAC Name

2-chloro-N-[2-(cyanomethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-10(14)13-9-4-2-1-3-8(9)5-6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTJBHUDVKRLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245429
Record name Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116296-32-3
Record name Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116296-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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